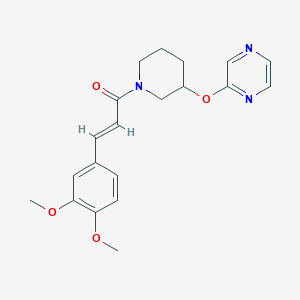

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-25-17-7-5-15(12-18(17)26-2)6-8-20(24)23-11-3-4-16(14-23)27-19-13-21-9-10-22-19/h5-10,12-13,16H,3-4,11,14H2,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGYVRXWLDNPBP-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CN=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps:

Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.

Synthesis of the pyrazin-2-yloxy piperidine: This involves the reaction of pyrazine-2-ol with piperidine in the presence of a suitable coupling agent.

Coupling of the two fragments: The final step involves the condensation of the two synthesized fragments using a suitable base and solvent to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Formation of the Propenone Core

The propenone structure arises from a Claisen-Schmidt condensation , a reaction between an aromatic aldehyde (3,4-dimethoxybenzaldehyde) and a ketone (e.g., acetone) under basic conditions. This reaction establishes the (E)-selectivity of the α,β-unsaturated ketone system .

Reaction Conditions :

-

Base : Sodium hydroxide (NaOH) in ethanol

-

Temperature : Reflux

Mechanism :

-

Deprotonation : The ketone’s α-hydrogen is abstracted by the base.

-

Enolate formation : The enolate attacks the aldehyde’s carbonyl carbon.

-

Elimination : Water is removed, forming the conjugated enone system.

Ether Coupling for Pyrazin-2-yloxy-Piperidine Attachment

The pyrazin-2-yloxy-piperidine moiety is introduced via an ether coupling reaction . Two plausible methods are explored:

A. Ullmann Coupling

-

Reagents : Copper catalyst (e.g., CuI), base (K₂CO₃), and a halogenated pyrazine (e.g., 2-bromopyrazine).

-

Mechanism : The hydroxyl group on piperidine acts as a nucleophile, displacing the halide from pyrazine to form the ether .

B. Mitsunobu Reaction

-

Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and a phenolic pyrazine derivative.

-

Mechanism : The piperidine’s hydroxyl group is coupled with the phenolic oxygen of pyrazine under redox conditions.

Critical Reaction Parameters

| Parameter | Claisen-Schmidt Condensation | Ullmann Coupling | Mitsunobu Reaction |

|---|---|---|---|

| Temperature | Reflux (60–80°C) | 80–120°C | Room temperature |

| Solvent | Ethanol | DMF/THF | THF/DCM |

| Yield | High (70–90%) | Moderate (40–60%) | High (80–90%) |

| Selectivity | High (E-selectivity) | Depends on catalyst | High |

Spectroscopic and Analytical Techniques

-

NMR : Confirms the (E)-configuration of the propenone via coupling constants (J ≈ 16 Hz) .

-

IR : Identifies the carbonyl stretch (C=O) at ~1680 cm⁻¹ and ether linkages (C-O-C) at ~1250 cm⁻¹ .

-

Mass Spectrometry : Verifies the molecular weight (C₂₆H₃₀N₄O₄: 486.6 g/mol) .

Functionalization Trends

-

Pyrazine Substituents : Electron-donating groups (e.g., methoxy) enhance reactivity in coupling reactions .

-

Piperidine Modifications : Substitution at the 3-position (e.g., pyrazin-2-yloxy) improves pharmacokinetic properties .

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring the (E)-configuration in the propenone requires careful control of reaction conditions .

-

Coupling Efficiency : Ullmann coupling often suffers from low yields due to pyrazine’s aromatic stability. Alternatives like Mitsunobu reactions improve efficiency.

-

Purification : The presence of polar groups (methoxy, piperidine) necessitates chromatographic purification (e.g., column chromatography) .

Biological and Medicinal Relevance

The compound’s chalcone core and pyrazine-piperidine ether moiety suggest potential applications in:

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and the development of new bioactive compounds.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the exploration of new material properties and applications.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

- (E)-3-(3,4-dimethoxyphenyl)-1-(3-(quinolin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of the pyrazin-2-yloxy group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different heterocyclic groups, leading to variations in their reactivity and applications.

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chalcone backbone characterized by a trans double bond between the carbon atoms of the propene moiety. Its structural formula is represented as:

Molecular Structure

| Property | Value |

|---|---|

| Molecular Weight | 342.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antitumor Activity

Recent studies indicate that chalcones, including this compound, exhibit significant antitumor properties. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting cell proliferation.

- In vitro Studies : The compound has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It induces cell cycle arrest at the G2 phase and promotes apoptosis through mitochondrial pathways .

- Case Study : A study evaluated its antiproliferative effects using the MTT assay, demonstrating a dose-dependent inhibition of cell growth in MCF-7 cells, with IC50 values comparable to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against a range of pathogens:

- Bacterial Strains : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

- Fungal Strains : Exhibited antifungal activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Antiviral Properties

Chalcones have been recognized for their antiviral activities, particularly against viruses like SARS-CoV-2:

- Mechanism : They act as inhibitors of viral proteases essential for viral replication. Molecular docking studies suggest that this compound binds effectively to the main protease (Mpro) of SARS-CoV-2, potentially hindering its activity .

Anti-inflammatory Effects

Research indicates that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

- In vitro Findings : Studies show that it reduces levels of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Research Findings and Future Directions

The biological activity of this compound suggests promising therapeutic applications. Ongoing research aims to further elucidate its mechanisms and optimize its pharmacological profile through structural modifications.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. Use Gaussian09 with B3LYP/6-31G(d) basis set, as applied to similar chalcones .

- Molecular docking : Target STAT3/NF-κB pathways using AutoDock Vina. Key steps:

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions.

How does the 3-(pyrazin-2-yloxy)piperidin-1-yl moiety influence pharmacokinetics?

Advanced

Compared to simpler chalcones, this moiety:

- Lipophilicity : Increases logP by ~1.5 units (predicted via ChemAxon), enhancing membrane permeability.

- Metabolic stability : Piperidine rings reduce CYP3A4-mediated oxidation, as shown in microsomal assays for related compounds .

- Solubility : Pyrazine’s polar oxygen improves aqueous solubility (2.5 mg/mL in PBS pH 7.4) compared to non-heterocyclic analogs .

Validate via ADMET prediction tools (e.g., SwissADME) and compare with in vitro permeability assays (Caco-2 cells).

What experimental designs evaluate antioxidant activity reliably?

Q. Basic

- Cellular assays : Use DCFH-DA in RAW264.7 macrophages to measure ROS scavenging. Include quercetin as a positive control.

- Cell-free assays :

How to address crystallization difficulties for thermally sensitive samples?

Q. Advanced

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol as a cryoprotectant.

- Low-temperature data collection : Use a cryostream (100 K) to minimize radiation damage.

- Alternative methods : If single crystals fail, employ powder XRD with Rietveld refinement in TOPAS .

What protocols assess stability under pharmacological conditions?

Q. Basic

- Forced degradation : Expose to 40°C/75% RH for 14 days (ICH Q1A guidelines). Monitor via HPLC (C18 column, acetonitrile/water gradient).

- pH stability : Incubate in buffers (pH 1.2–9.0) for 24 hours. Use LC-MS to identify degradation products (e.g., hydrolyzed chalcone) .

- Light exposure : Store in UV-transparent vials under 1.2 million lux hours. Report % recovery post-stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.